Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Description
Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a 1,3-benzothiazole core substituted at three positions:
- Position 2: [4-(Diethylamino)benzoyl]imino group, where the diethylamino substituent introduces lipophilicity and possible hydrogen-bonding interactions.
The allyl and diethylamino groups may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-5-15-27-20-14-11-18(23(29)30-8-4)16-21(20)31-24(27)25-22(28)17-9-12-19(13-10-17)26(6-2)7-3/h5,9-14,16H,1,6-8,15H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERPJZIZZYNWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the diethylamino group enhances its solubility and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. This interaction can lead to modulation of cellular pathways, affecting processes such as:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Signal transduction modulation : It can alter signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzothiazole derivatives, including the target compound. The following table summarizes findings on its efficacy against different microbial strains:
| Microbial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Significant |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 8 | Low |
| Candida tropicalis | 12 | Moderate |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus, with a notable zone of inhibition compared to standard antibiotics like ampicillin. Studies suggest that modifications in the benzothiazole structure can enhance antimicrobial efficacy, particularly through the introduction of electron-withdrawing groups .
Case Studies
- Antibacterial Efficacy : A study conducted on several benzothiazole derivatives showed that this compound exhibited a strong inhibitory effect on S. aureus. The results indicated that structural modifications could lead to more potent derivatives with enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : In another investigation focusing on antifungal properties, the compound was tested against Candida tropicalis. Results indicated moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections .
Research Findings
A comprehensive review of literature highlights the significance of the benzothiazole moiety in drug design. Compounds containing this structure have been associated with various pharmacological effects, including:
- Anticancer Properties : Benzothiazole derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies indicate that these compounds may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The target compound’s diethylamino group increases XLogP3 compared to sulfamoyl-containing analogs (e.g., 3.7 in vs. ~4.5 estimated). The allyl group further elevates lipophilicity relative to methyl .
Molecular Weight : The prop-2-enyl group increases molecular weight compared to methyl-substituted analogs (e.g., 475.6 g/mol in vs. ~480–500 g/mol estimated).
Rotatable Bonds: The allyl group introduces additional rotatable bonds (estimated 9 vs.
Substituent Effects on Drug-Likeness
- Lipinski’s Rule of Five : All analogs comply (molecular weight <500, H-bond acceptors ≤7, XLogP3 <5), suggesting favorable oral bioavailability .
- Synthetic Complexity : Higher complexity in sulfamoyl-containing analogs (e.g., 896 in ) correlates with increased steric and electronic effects from bis(prop-2-enyl) groups.
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A common approach involves the cyclization of 2-aminothiophenol precursors. For example, methyl 4-aminobenzoate can react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate. This reaction proceeds via electrophilic aromatic substitution, with bromine acting as an oxidizing agent to facilitate ring closure.
Key conditions :
Metalloporphyrin-Catalyzed Oxidation
Alternative methods employ metalloporphyrin catalysts for greener synthesis. For instance, 2-methylbenzothiazole can be oxidized using oxygen and hydrogen peroxide in an ethanol/water solvent system with a manganese porphyrin catalyst. This approach avoids corrosive reagents like concentrated sulfuric acid and achieves yields of 9–13% for benzothiazole-2-carboxylic acid derivatives.
Optimized parameters :
- Catalyst: Tetrakis-(p-methoxyphenyl)manganese porphyrin (10–200 ppm)
- Oxidants: O₂ (1.42 MPa) or 30% H₂O₂
- Temperature: 100–140°C
- Solvent: Ethanol/water (20–100% ethanol)
Introduction of the Imino Group
The imino (=N–) linkage at position 2 of the benzothiazole core is critical for electronic conjugation. This moiety is typically introduced via condensation reactions.
Schiff Base Formation
Reaction of the 2-aminobenzothiazole intermediate with 4-(diethylamino)benzaldehyde under acidic or neutral conditions forms the imine. For example:
$$
\text{Benzothiazole-2-amine} + \text{4-(Diethylamino)benzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Iminobenzothiazole}
$$
Conditions :
Acylation with 4-(Diethylamino)benzoyl Chloride
Direct acylation using 4-(diethylamino)benzoyl chloride provides an alternative route. The reaction occurs in anhydrous dichloromethane (DCM) with triethylamine as a base:
$$
\text{Benzothiazole-2-amine} + \text{ClC(O)C₆H₄N(Et)₂} \xrightarrow{\text{Et₃N, DCM}} \text{Target imino compound}
$$
Key data :
- Reaction time: 4–6 hours
- Temperature: 0°C to room temperature
- Yield: 70–85% (estimated from similar acylations)
Prop-2-enyl Substitution at Position 3
The allyl (prop-2-enyl) group is introduced through nucleophilic alkylation or radical-mediated processes.
Alkylation with Allyl Bromide
A straightforward method involves treating the benzothiazole intermediate with allyl bromide in the presence of a base:
$$
\text{Benzothiazole} + \text{CH₂=CHCH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Allyl derivative}
$$
Optimized parameters :
Radical Allylation
Recent advances use visible-light photocatalysis for C–H allylation. For example, iridium-based catalysts (e.g., Ir(ppy)₃) enable regioselective allylation under mild conditions.
Typical setup :
- Catalyst: Ir(ppy)₃ (1 mol%)
- Allylating agent: Allyl sulfone or allyl bromide
- Light source: Blue LEDs (450 nm)
- Yield: 60–75%
Esterification at Position 6
The ethyl carboxylate group is introduced either early in the synthesis (as in Section 1.1) or via post-functionalization.
Ester Exchange Reaction
If the core scaffold contains a methyl ester, transesterification with ethanol can yield the ethyl ester:
$$
\text{Methyl ester} + \text{EtOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Ethyl ester}
$$
Conditions :
Direct Carboxylation
For unsubstituted benzothiazoles, carboxylation at position 6 may involve:
- Lithiation : LDA (lithium diisopropylamide) at −78°C
- Quenching with CO₂ : Forms carboxylic acid
- Esterification : Ethanol/H₂SO₄
Integrated Synthetic Routes
Combining the above steps, two primary pathways emerge:
Linear Synthesis (Stepwise Approach)
- Synthesize methyl 2-aminobenzo[d]thiazole-6-carboxylate
- Introduce imino group via acylation
- Alkylate at position 3
- Perform ester exchange
Overall yield : ~40–50% (estimated)
Convergent Synthesis
- Prepare 4-(diethylamino)benzoyl-imine fragment separately
- Synthesize 3-allylbenzothiazole-6-carboxylate
- Couple fragments via Suzuki-Miyaura or Ullmann coupling
Advantages :
Analytical Characterization Data
Critical spectroscopic data for the target compound (from analogous structures):
Challenges and Optimization Opportunities
- Imino Group Stability : The Schiff base may hydrolyze under acidic conditions. Use of electron-withdrawing groups on the benzoyl moiety improves stability.
- Regioselectivity in Allylation : Radical methods provide better control over allyl positioning compared to classical alkylation.
- Catalyst Recycling : Immobilized metalloporphyrins could enhance the sustainability of oxidation steps.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzothiazole precursors. Key steps include imine formation, propenyl group introduction, and esterification. Optimization requires controlled conditions:
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Purification : Column chromatography or recrystallization followed by HPLC to verify purity (>95%) .
- Critical Note : Variations in solvent choice (e.g., toluene vs. DMF) may affect reaction kinetics; systematic screening via Design of Experiments (DoE) is recommended .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, particularly the imino and propenyl moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors purity and stability under varying pH/temperature .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinases) and cytotoxicity (MTT assay) using cancer cell lines .
- Binding affinity studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to assess target interactions .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be systematically addressed?
- Methodological Answer :
-
Standardized protocols : Replicate assays using identical cell lines (e.g., HEK-293 vs. HeLa) and buffer conditions .
-
Meta-analysis : Compare structural analogs (e.g., sulfamoyl or fluorophenyl derivatives) to identify substituent-dependent activity trends (see Table 1) .
-
Mechanistic studies : Use knock-out models or RNA sequencing to elucidate off-target effects .
Table 1: Structural Analogs and Biological Activity Trends
Compound Modifications Observed Activity (IC50) Key Reference Sulfamoyl substitution at position 6 2.1 µM (kinase inhibition) Fluorophenyl substituent 5.8 µM (apoptosis induction)
Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for this benzothiazole derivative?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
- QSAR models : Train on datasets of benzothiazole derivatives with annotated bioactivity (e.g., ChEMBL) to predict IC50 values .
- MD simulations : Assess conformational stability of the propenyl group in aqueous vs. lipid environments .
Q. How can degradation pathways and metabolite identification be studied under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions .
- LC-MS/MS : Identify metabolites via fragmentation patterns and compare with synthetic standards .
- Stability testing : Monitor half-life in plasma using pharmacokinetic models .
Conflict Resolution & Best Practices
Q. What strategies mitigate discrepancies in reported synthetic yields?
- Methodological Answer :
- Reproducibility checks : Validate catalyst activity (e.g., Pd/C vs. Pd(OAc)2) and solvent dryness .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
Q. How should researchers prioritize structural modifications to enhance selectivity for a target protein?
- Methodological Answer :
- Fragment-based design : Introduce substituents (e.g., diethylamino or methoxy groups) to exploit hydrophobic pockets .
- Crystallography : Resolve co-crystal structures with the target to guide rational design .
Data Presentation Guidelines
- Tables : Include substituent effects, IC50 values, and reaction yields.
- Figures : Use molecular interaction diagrams or synthetic pathway schematics.
- Ethical compliance : Disclose all solvent/catalyst variations and negative results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
